Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride
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Overview
Description
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride is a chemical compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps may include:
Formation of the pteridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and methyl groups: Amination and methylation reactions are employed to introduce the amino and methyl groups at specific positions on the pteridine ring.
Hydrochloride formation: The final step often involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Substitution reactions can replace specific atoms or groups on the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological processes and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6,7-dimethylpteridine: Similar structure but lacks the tetrahydro ring.
6,7-dimethyl-5,6,7,8-tetrahydropterin: Similar structure but lacks the amino group.
2,4-diamino-6,7-dimethylpteridine: Similar structure but has an additional amino group.
Uniqueness
Cis-2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4(1H)-one xhydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt. This combination can confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C8H14ClN5O |
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Molecular Weight |
231.68 g/mol |
IUPAC Name |
(6R,7S)-2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
InChI |
InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H/t3-,4+;/m1./s1 |
InChI Key |
GIHYTRGUZVYCQX-HJXLNUONSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl |
Origin of Product |
United States |
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